![molecular formula C28H22N4O2 B189290 N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide CAS No. 36289-76-6](/img/structure/B189290.png)
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide, commonly known as BEN, is a chemical compound that has been extensively researched for its potential therapeutic applications. BEN belongs to the class of compounds known as hydrazones, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of BEN is not fully understood. However, it is believed that BEN exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, BEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BEN has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Efectos Bioquímicos Y Fisiológicos
BEN has been shown to possess a wide range of biochemical and physiological effects. For example, BEN has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. BEN has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BEN has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BEN in lab experiments is its wide range of biological activities. BEN has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, making it a versatile compound for various research applications. However, one of the limitations of using BEN in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on BEN. One potential area of research is the development of more potent and selective analogs of BEN for specific therapeutic applications. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of BEN in vivo, which could provide valuable information for the development of potential drug candidates. Additionally, the potential use of BEN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Métodos De Síntesis
BEN can be synthesized by the reaction of 2-hydrazinylbenzoic acid with 2-benzoylbenzaldehyde in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
BEN has been studied extensively for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. BEN has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
36289-76-6 |
|---|---|
Nombre del producto |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide |
Fórmula molecular |
C28H22N4O2 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide |
InChI |
InChI=1S/C28H22N4O2/c33-27(23-17-9-3-10-18-23)31-29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30-32-28(34)24-19-11-4-12-20-24/h1-20H,(H,31,33)(H,32,34)/b29-25+,30-26+ |
Clave InChI |
FCYVHTSUXHTTMQ-XDHTVYJESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2)/C(=N/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
36289-76-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



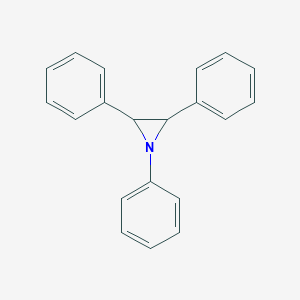
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
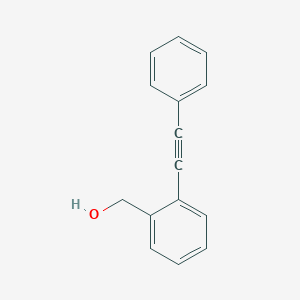
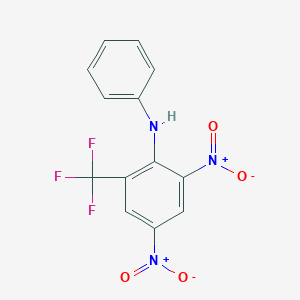
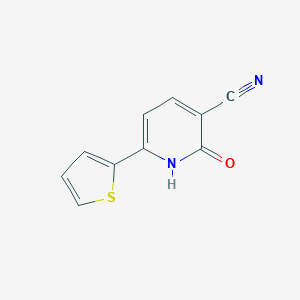
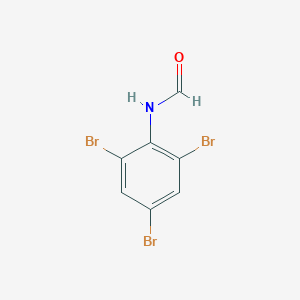
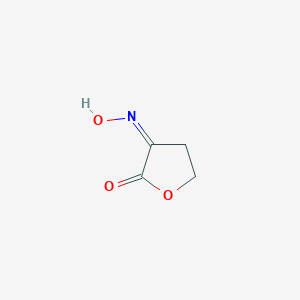
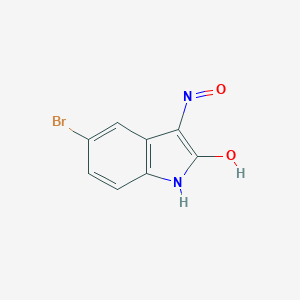
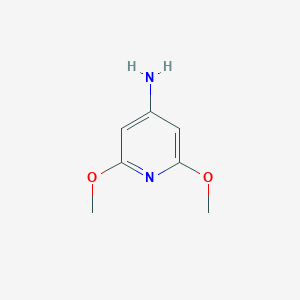
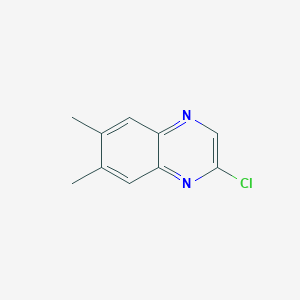
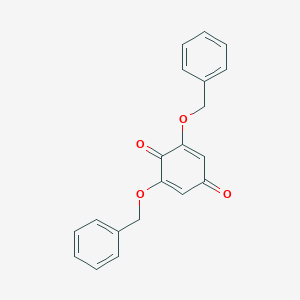
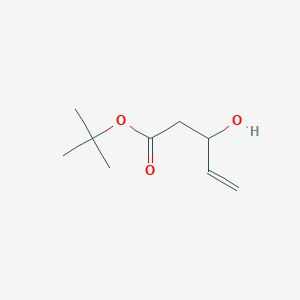
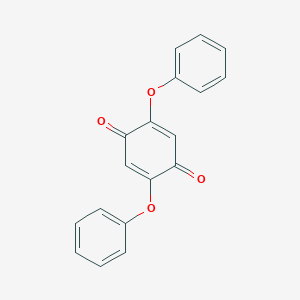
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)